Calcium phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid

Practically insol in alcohol and acetic acid; sol in dilute hydrochloric acid, nitric acid

Solubility in cold water: 2 mg/100 cc

2.5 mg/100 g water at 25 °C

Synonyms

Canonical SMILES

- Bone Graft Substitutes: CaP ceramics, due to their similarity to the mineral component of bone, serve as excellent substitutes for bone grafts in various surgeries. They provide a supportive structure for bone growth while gradually degrading and releasing calcium and phosphate ions, essential for bone formation.

- Drug Delivery Systems: CaP nanoparticles, owing to their biodegradability and affinity for binding to therapeutic drugs and nucleic acids, are being explored as drug delivery systems. These nanoparticles can be designed to release their cargo in specific locations within the body, enhancing the efficacy of treatments for various bone-related diseases [].

Dentistry:

In dentistry, CaP finds applications in:

- Periodontal Defect Repair: CaP-based materials are used to repair defects in the gum tissue surrounding the teeth, promoting tissue regeneration [].

- Alveolar Ridge Augmentation: This procedure involves increasing the jawbone width and height to support dental implants. CaP materials are used as bone grafts for this purpose [].

- Tooth Replacement: Hydroxyapatite, a specific form of CaP, is used to coat dental implants, enhancing their osseointegration (fusion with bone) and promoting long-term implant success [].

Other Applications:

Beyond bone and teeth, CaP is being explored for:

- Flame Retardants: Certain CaP compounds are being investigated for their potential use as flame retardants in various materials, offering an eco-friendly alternative to traditional halogenated flame retardants.

- Nanoparticles for Environmental Remediation: CaP nanoparticles are being studied for their ability to remove heavy metals and other pollutants from water and soil.

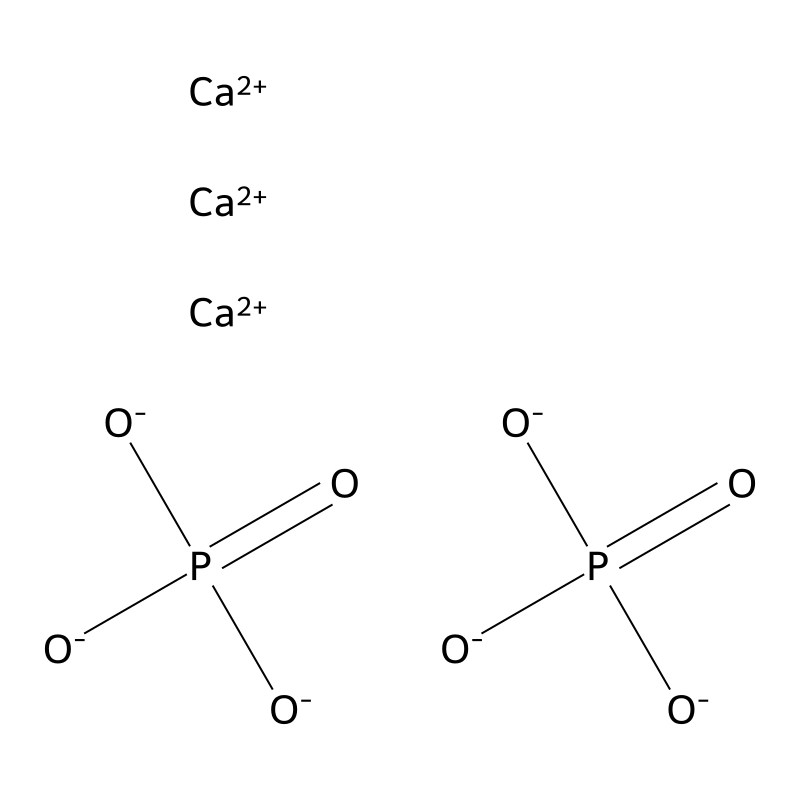

Calcium phosphate is a collective term that refers to a family of compounds containing calcium ions () and phosphate ions (). Its most common form, tricalcium phosphate, has the chemical formula . This compound appears as a white, odorless powder that is tasteless and insoluble in acetic acid and ethanol but soluble in hydrochloric acid and dilute nitric acid. It is slightly soluble in water and is naturally found in various biological systems, including bones, teeth, and milk .

In biological systems, calcium phosphate plays a critical role in bone mineralization. Hydroxyapatite crystals serve as the building blocks for bones and teeth, providing structural support and hardness. They also act as a reservoir for calcium and phosphate ions, allowing controlled release for various physiological processes.

Calcium phosphate is generally considered safe for human consumption in the amounts typically found in food or dietary supplements []. However, excessive intake can lead to hypercalcemia (elevated blood calcium levels), causing constipation, kidney stones, and other health problems [].

Case Study: Calcium Phosphate in Bone Implants

Hydroxyapatite's biocompatibility and similarity to natural bone mineral make it a promising material for bone implants. Researchers are exploring its use in various applications, including:

- Coating for metallic implants: Hydroxyapatite coating can enhance bone growth around the implant, promoting osseointegration (fusion between bone and implant).

- Injectable bone fillers: Synthetic hydroxyapatite can be used to fill bone defects and promote bone regeneration.

- Reaction with Phosphoric Acid:This reaction produces tricalcium phosphate from calcium hydroxide and phosphoric acid .

- Reaction with Sulfuric Acid:Here, tricalcium phosphate reacts with sulfuric acid to yield calcium sulfate and phosphoric acid .

These reactions demonstrate the compound's ability to interact with various acids, leading to the formation of different products.

Calcium phosphate plays a crucial role in biological systems. It is a primary component of bone mineral, providing structural integrity and strength. The solubility of calcium phosphate is critical for biological processes such as:

- Bone Formation: Calcium phosphate contributes to the mineralization of bones.

- Resorption: The compound's solubility allows for the release of calcium and phosphate ions into the bloodstream when needed.

- Pathological Calcification: Abnormal deposition of calcium phosphate can occur in tissues, leading to conditions such as calcific tendinitis or vascular calcification .

In addition, calcium phosphate nanoparticles have been studied for their potential use in drug delivery systems due to their biocompatibility and biodegradability .

Several methods exist for synthesizing calcium phosphate:

- Direct Reaction: Reacting phosphoric acid with calcium hydroxide or calcium carbonate.Example:

- Precipitation Method: Mixing solutions of calcium salts and phosphates under controlled conditions to precipitate calcium phosphate.

- Sol-gel Process: Involves creating a gel-like precursor that transforms into calcium phosphate upon heating.

These synthesis methods can yield different forms of calcium phosphate, including monocalcium phosphate, dicalcium phosphate, and tricalcium phosphate .

Calcium phosphate has diverse applications across various fields:

- Medical Field: Used in bone grafts and dental implants due to its biocompatibility.

- Agriculture: Serves as a fertilizer source for phosphorus.

- Food Industry: Acts as a food additive for nutritional supplements.

- Pharmaceuticals: Utilized in drug formulations and delivery systems .

Research on calcium phosphate interactions focuses on its behavior within biological systems and its effects on cellular processes. Studies indicate that while calcium phosphate nanoparticles are generally non-toxic, they can lead to increased intracellular calcium concentrations following cellular uptake. This may result in cytotoxicity under specific conditions, particularly with high particle concentrations .

Moreover, interactions with other minerals can affect the solubility and bioavailability of nutrients in agricultural applications, influencing crop yield and health .

Calcium phosphate shares similarities with several other phosphates but exhibits unique properties that set it apart. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Monocalcium Phosphate | Highly soluble; used as a food additive | |

| Dicalcium Phosphate | Intermediate solubility; used in dietary supplements | |

| Tricalcium Phosphate | Low solubility; used in bone grafts | |

| Octacalcium Phosphate | Hydrated form; found in bones | |

| Amorphous Calcium Phosphate | Variable composition | Unstructured; used in dental applications |

Uniqueness of Calcium Phosphate

Tricalcium phosphate stands out due to its low solubility which makes it suitable for applications requiring slow dissolution rates, such as bone repair materials. Its ability to mimic natural bone mineral composition further enhances its utility in biomedical applications. Additionally, its role as a phosphorus source makes it vital in agricultural practices .

Amorphous calcium phosphate (ACP) represents a metastable phase with short-range atomic order, often serving as a precursor to crystalline calcium phosphates in biological mineralization [3] [4]. Characterized by a calcium-to-phosphorus (Ca/P) ratio of 1.50, ACP adopts a structure composed of Ca₉(PO₄)₆ "Posner’s clusters" arranged in spherical aggregates [3]. These clusters, approximately 9.5 Å in diameter, exhibit dynamic interactions with water molecules in interstitial spaces, contributing to ACP’s high solubility compared to crystalline phases [3] [4].

The transformation of ACP to crystalline phases like hydroxyapatite (HA) or β-tricalcium phosphate (β-TCP) depends on environmental factors such as pH, temperature, and ionic strength [2] [3]. For instance, heating CAPTAL® ACP 1.5 above 900°C induces crystallization into phase-pure β-TCP (>95%), leveraging its pre-crystalline amorphous structure to avoid lattice disruption during sintering [2]. This property makes ACP invaluable for manufacturing resorbable implants, where controlled phase transitions are essential for tailoring degradation rates [2] [4].

| Property | ACP (Ca/P = 1.50) | β-TCP (Ca/P = 1.50) |

|---|---|---|

| Crystallinity | Amorphous | Crystalline |

| Solubility (pH 7.4) | High | Moderate |

| Thermal Stability | <900°C | >900°C |

| Surface Area (m²/g) | 12–50 | 5–15 |

Table 1: Comparative properties of ACP and β-TCP derived from thermal processing [2] [4].

Crystalline Variants in Biomedical Research

Hydroxyapatite Research Applications

Hydroxyapatite (HA, Ca₁₀(PO₄)₆(OH)₂) dominates bone tissue engineering due to its structural and chemical resemblance to biological apatite [1] [3]. Its hexagonal crystal lattice facilitates osteoconduction by adsorbing proteins such as bone morphogenetic proteins (BMPs) and collagen I, which promote osteoblast adhesion and differentiation [1] [3]. Surface modifications, including nano-roughness and microporosity (<10 µm), enhance HA’s bioactivity by increasing protein adsorption capacity by up to 40% compared to smooth surfaces [1] [4].

Recent studies emphasize HA’s role in osteoimmunomodulation, where surface topography influences macrophage polarization toward pro-healing phenotypes [1]. For example, microporous HA scaffolds upregulate anti-inflammatory cytokines (e.g., IL-10) while suppressing TNF-α, creating a favorable microenvironment for bone regeneration [1].

Tricalcium Phosphate (α-TCP and β-TCP) Studies

Tricalcium phosphate (TCP) exists in two polymorphs: α-TCP (monoclinic) and β-TCP (rhombohedral), differing in solubility and mechanical stability [3] [4]. β-TCP’s open crystal structure, with 21 formula units per unit cell, allows rapid ion exchange, resulting in higher dissolution rates than HA [3]. This property is exploited in biphasic calcium phosphate (BCP) scaffolds, where β-TCP degrades to create space for new bone formation while HA provides structural support [1] [2].

α-TCP, metastable above 1,125°C, exhibits superior hydraulic reactivity, making it ideal for self-setting bone cements [3]. Upon contact with aqueous media, α-TCP undergoes hydrolysis to form CDHA (calcium-deficient hydroxyapatite), enabling in situ hardening and integration with host tissue [3].

Octacalcium Phosphate Research Focus

Octacalcium phosphate (OCP, Ca₈H₂(PO₄)₆·5H₂O) serves as a transitional phase during HA crystallization, with a layered structure that templates apatite growth [3]. Its (100) face promotes epitaxial alignment of HA crystals, mimicking the oriented mineralization observed in natural bone [3]. OCP’s high surface density of Ca²⁺ sites enhances adsorption of acidic proteins like osteopontin, facilitating nucleation of biological apatite [3].

Dicalcium Phosphate Academic Investigations

Dicalcium phosphate (DCP, CaHPO₄) exists in anhydrous (monetite) and dihydrate (brushite) forms, distinguished by their solubility profiles [4]. Brushite (Ca/P = 1.0) converts to HA under physiological conditions, making it suitable for temporary bone fillers [4]. Monetite, with lower solubility, is used in sustained drug delivery systems where gradual degradation aligns with therapeutic release kinetics [4].

Biphasic and Multiphasic Calcium Phosphate Systems

Biphasic calcium phosphates (BCPs) combine HA and β-TCP in varying ratios to optimize resorption and osteoconduction [1] [2]. A 60:40 HA/β-TCP ratio balances mechanical integrity (HA) and degradation (β-TCP), achieving 30% faster bone ingrowth than pure HA in vivo [1]. Multiphasic systems incorporating OCP or ACP further enhance bioactivity; for example, ACP-doped BCP scaffolds release Ca²⁺ ions that upregulate osteogenic markers like RUNX2 and osteocalcin [1] [2].

| BCP Composition (HA:β-TCP) | Degradation Rate | Osteoconduction Efficiency |

|---|---|---|

| 80:20 | Low | Moderate |

| 60:40 | Moderate | High |

| 20:80 | High | Moderate |

Table 2: Impact of HA/β-TCP ratios on BCP scaffold performance [1] [2].

Nano-Calcium Phosphates: Research Advancements

Nano-calcium phosphates (nCaPs) exhibit enhanced bioactivity due to high surface-area-to-volume ratios, with specific surface areas reaching 50 m²/g for particles <100 nm [4]. Spray-drying techniques produce nCaPs with Ca/P ratios from 1.0 to 1.67, yielding amorphous ACP (1.33–1.67) or nanocrystalline DCP (1.0) [4]. Agglomeration remains a challenge, with dynamic light scattering revealing particle sizes up to 768 nm despite primary nanoparticles of 38–172 nm [4].

Functionalization with polyelectrolytes (e.g., poly-L-lysine) modulates nucleation kinetics, delaying ACP-to-HA transformation and enabling sustained release of osteogenic ions [3]. In vitro, nano-HA with 50 nm crystallites increases ALP activity by 200% compared to micron-sized HA, highlighting the critical role of nanoscale topography in cellular response [1] [4].

$$ \text{Solubility Product (K}_{sp}\text{) of nCaPs} = 10^{-25.7} \text{ to } 10^{-28.3} $$

Equation 1: Solubility ranges for nano-calcium phosphates at physiological pH [4].

Precipitation Techniques

Wet chemical precipitation represents the most widely employed method for synthesizing calcium phosphate materials due to its simplicity, cost-effectiveness, and ability to produce high-purity products at relatively low temperatures [1] [2]. The fundamental principle involves mixing aqueous solutions containing calcium ions and phosphate ions under controlled conditions to initiate precipitation reactions.

The precipitation process begins with the dispersion of calcium and phosphate precursors in an aqueous solution, typically using calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) or calcium chloride (CaCl₂) as calcium sources, and diammonium hydrogen phosphate ((NH₄)₂HPO₄) or orthophosphoric acid (H₃PO₄) as phosphate sources [1] [3]. The reaction is carried out under carefully controlled conditions, including fixed pH values and reaction times, to obtain the desired properties of the final biomaterials.

The formation mechanism follows a complex pathway involving multiple intermediate phases. Initially, calcium phosphate clusters form in solution, consisting of calcium ions coordinated with phosphate species and water molecules [4]. These clusters aggregate to form amorphous calcium phosphate (ACP), which serves as a metastable precursor phase [5] [6]. The transformation from ACP to crystalline phases occurs through a dissolution-recrystallization mechanism, where the amorphous phase gradually converts to more stable crystalline forms such as hydroxyapatite (HAP) or beta-tricalcium phosphate (β-TCP) [7] [8].

The pH of the reaction medium plays a crucial role in determining the final phase composition. At acidic conditions (pH 4.5-6.0), dicalcium phosphate dihydrate (DCPD) is preferentially formed, while alkaline conditions (pH 9.0-10.0) favor the formation of hydroxyapatite [3] [9]. The calcium-to-phosphorus (Ca/P) ratio also significantly influences the phase composition, with stoichiometric ratios of 1.67 favoring hydroxyapatite formation and lower ratios promoting β-TCP formation [3] [10].

Temperature effects are particularly important in precipitation synthesis. At room temperature, the reaction typically produces DCPD, while elevated temperatures (50-70°C) promote the formation of anhydrous calcium phosphate phases [11] [2]. The reaction time varies from 3 to 6 hours depending on the desired phase composition and particle size [1] [3].

Recent modifications to the conventional precipitation method include the use of surfactants, polymers, and bioactive molecules to regulate the formation of calcium phosphate nanoparticles [1]. Additionally, microwave and ultrasonic assistance have been introduced to improve reaction efficiency and reduce processing time [1].

Sol-Gel Processes

Sol-gel synthesis represents a versatile and powerful approach for preparing calcium phosphate materials with controlled morphology, high phase purity, and excellent reproducibility [12] [13]. This method involves the formation of a colloidal solution (sol) that undergoes gelation to form a three-dimensional network structure, which is subsequently converted to the final calcium phosphate product through heat treatment.

The sol-gel process can be categorized into two main approaches: organic precursor-based synthesis and inorganic precursor-based synthesis [13]. The organic approach typically employs calcium alkoxides and alkyl phosphates as starting materials, while the inorganic approach uses calcium salts such as calcium nitrate tetrahydrate and phosphorus pentoxide or phosphoric acid [13].

In the organic precursor route, calcium acetate or calcium nitrate is commonly used as the calcium source, while triethyl phosphate (P(OC₂H₅)₃) or other alkyl phosphates serve as the phosphorus source [13]. The reaction mechanism involves hydrolysis of the P-OR bonds, leading to the formation of phosphorus P-O-P chains through the destruction of alkyl groups [13]. The process typically occurs in alcoholic solvents such as methanol, ethanol, or propanol, which facilitate the formation of homogeneous gels.

The inorganic precursor approach utilizes phosphorus pentoxide (P₂O₅) and calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) or calcium acetate monohydrate (Ca(CH₃COO)₂·H₂O) as starting materials [13]. These materials are dissolved in absolute ethanol under stirring or reflux conditions. The advantage of using P₂O₅ as the phosphorus source is the reduced formation of ionic CO₃²⁻ groups in the final product, resulting in more chemically pure calcium phosphate phases [13].

The sol-gel process offers several distinct advantages over conventional precipitation methods. The molecular-level mixing of precursors results in highly homogeneous products with superior chemical uniformity. The relatively low synthesis temperatures (40-100°C) help preserve the desired phase composition and prevent unwanted phase transformations. Furthermore, the sol-gel method enables the synthesis of complex composite materials and the formation of thin films and coatings [13].

Environmental considerations have led to the development of environmentally friendly sol-gel synthesis routes. These approaches utilize natural calcium sources such as limestone, seashells, and eggshells as calcium precursors [13]. The thermal decomposition behavior of these biogenic materials has been evaluated, confirming their suitability for sol-gel synthesis of calcium phosphate materials [13].

The gelation process can be controlled through various parameters, including pH adjustment, temperature control, and the use of gelling agents such as urea. The resulting gels are typically dried at temperatures around 60-100°C and subsequently calcined at higher temperatures (500-1000°C) to obtain the final crystalline calcium phosphate phases [13].

Hydrothermal Synthesis Methods

Hydrothermal synthesis represents a powerful technique for preparing calcium phosphate materials under elevated temperature and pressure conditions in aqueous environments. This method enables the formation of highly crystalline products with controlled morphology and offers unique advantages in terms of phase purity and particle size control.

The hydrothermal process typically involves heating aqueous solutions containing calcium and phosphate precursors in closed reaction vessels (autoclaves) at temperatures ranging from 110°C to 200°C and pressures of 4-24 bar. The elevated temperature and pressure conditions facilitate enhanced mass transport, improved reactivity, and the formation of thermodynamically stable phases that may not be accessible under ambient conditions.

Common precursor combinations for hydrothermal synthesis include calcium lactate pentahydrate with orthophosphoric acid, calcium nitrate with diammonium hydrogen phosphate, and calcium chloride with phosphoric acid. The calcium lactate system is particularly interesting as it involves thermal decomposition of calcium chelates, where calcium ions are initially formed through decomposition reactions and subsequently react with phosphate and hydroxyl groups to form calcium phosphate phases.

The reaction mechanism in hydrothermal synthesis involves several key steps. Initially, calcium chelates undergo thermal decomposition to release calcium ions into solution. These ions then react with phosphate species to form various calcium phosphate phases, including hydroxyapatite, octacalcium phosphate, and dicalcium phosphate dihydrate, depending on the specific reaction conditions.

The pH of the starting solution significantly influences the final phase composition. At slightly alkaline conditions (pH 7-9), hydroxyapatite formation is favored, while neutral to slightly acidic conditions promote the formation of octacalcium phosphate or dicalcium phosphate dihydrate. The calcium-to-phosphorus ratio also plays a crucial role, with stoichiometric ratios (Ca/P = 1.67) favoring hydroxyapatite formation.

Temperature effects are particularly pronounced in hydrothermal synthesis. Lower temperatures (110-130°C) typically result in the formation of less crystalline phases or intermediate compounds such as monetite (calcium hydrogen phosphate), while higher temperatures (150-200°C) promote the formation of highly crystalline hydroxyapatite. The reaction time can vary significantly, from 3 hours for simple phase formation to over 112 hours for complete phase transformation and crystal growth.

One of the unique advantages of hydrothermal synthesis is the ability to prepare monolithic calcium phosphate materials. This is achieved through a two-step process where beta-tricalcium phosphate and orthophosphoric acid are first cast into the desired shape to form blocks composed of dicalcium phosphate dihydrate and β-TCP, which are then hydrothermally treated to convert DCPD into calcium-deficient hydroxyapatite and octacalcium phosphate.

Microwave-assisted hydrothermal synthesis has emerged as a promising modification of the conventional hydrothermal method. This approach significantly reduces reaction times while maintaining the advantages of high crystallinity and controlled morphology. The microwave heating provides more uniform temperature distribution and enhanced mass transfer rates, resulting in improved reaction efficiency.

Solid-State Reaction Techniques

Solid-state reaction synthesis represents a high-temperature approach for preparing calcium phosphate materials through direct reaction between solid precursors in the absence of solvents. This method is particularly suitable for large-scale production and offers advantages in terms of simplicity, scalability, and the ability to produce highly crystalline products.

The fundamental principle of solid-state synthesis involves mixing solid calcium and phosphate precursors in stoichiometric proportions and heating the mixture to temperatures typically ranging from 1100°C to 1300°C. The most commonly used precursor combinations include calcium carbonate (CaCO₃) with dicalcium phosphate dihydrate (CaHPO₄·2H₂O) or calcium oxide (CaO) with dicalcium phosphate anhydrous (CaHPO₄).

The reaction mechanism in solid-state synthesis involves several sequential steps. Initially, at temperatures around 400-450°C, dicalcium phosphate dihydrate undergoes dehydration to form calcium pyrophosphate (Ca₂P₂O₇). Simultaneously, calcium carbonate decomposes to calcium oxide at approximately 800°C. The formation of tricalcium phosphate (β-TCP) begins at temperatures between 800-1000°C, with complete reaction typically achieved at 1100°C.

The chemical reactions governing solid-state synthesis can be represented by the following equations:

For the CaCO₃ + DCPD system:

4CaCO₃ + 6(CaHPO₄·2H₂O) → Ca₁₀(PO₄)₆(OH)₂ + 14H₂O + 4CO₂

For the CaO + DCPD system:

4CaO + 6(CaHPO₄·2H₂O) → Ca₁₀(PO₄)₆(OH)₂ + 14H₂O

The choice between manual mixing and mechanical mixing significantly affects the final phase composition. Manual mixing using mortar and pestle typically produces predominantly β-TCP with small amounts of hydroxyapatite, while mechanical mixing using ball mills results in biphasic calcium phosphate (HAP/β-TCP) compositions. This difference is attributed to the mechanical activation effect of ball milling, which increases the surface area and reactivity of the precursor materials.

The calcium-to-phosphorus ratio plays a crucial role in determining the final phase composition. Stoichiometric ratios (Ca/P = 1.67) favor hydroxyapatite formation, while lower ratios promote β-TCP formation. The reaction time typically ranges from 2 to 7 hours, depending on the desired phase composition and degree of crystallinity.

Temperature control is critical in solid-state synthesis. Insufficient temperatures result in incomplete reactions and the presence of unreacted precursors, while excessive temperatures may lead to phase decomposition or unwanted phase transformations. The heating rate also influences the final product characteristics, with controlled heating rates promoting more uniform phase formation.

The solid-state method offers several advantages including high product yields, minimal waste generation, and the ability to produce materials with controlled Ca/P ratios. However, limitations include the requirement for high temperatures, extended reaction times, and the potential for compositional inhomogeneities due to solid-state diffusion limitations.

Mechanochemical Synthesis Strategies

Mechanochemical synthesis represents an innovative approach for preparing calcium phosphate materials through mechanical activation of solid precursors at ambient or near-ambient temperatures. This method offers unique advantages including reduced energy consumption, elimination of solvents, and the ability to produce nanocrystalline materials with controlled phase compositions.

The mechanochemical process involves the use of high-energy ball mills to mechanically activate mixtures of calcium and phosphate precursors. The mechanical energy input through collisions, shear forces, and friction induces chemical reactions between the solid precursors, leading to the formation of calcium phosphate phases without the need for high-temperature treatment.

Common precursor combinations for mechanochemical synthesis include dicalcium phosphate dihydrate (DCPD) with calcium oxide (CaO), calcium carbonate (CaCO₃) with dicalcium phosphate dihydrate, and calcium hydroxide (Ca(OH)₂) with various phosphate sources. The choice of precursors significantly influences the reaction kinetics and final phase composition.

The mechanochemical reaction mechanism involves two distinct stages. In the first stage, calcium oxide reacts with DCPD to form amorphous calcium phosphate (ACP) with a low Ca/P ratio, which subsequently transforms into calcium-deficient hydroxyapatite (CDHA) when the Ca/P ratio reaches 1.5. Simultaneously, calcium oxide is hydrated to calcium hydroxide by water produced during the reaction. In the second stage, if the initial Ca/P ratio exceeds 1.5, the excess calcium hydroxide reacts with HPO₄ groups in CDHA to increase the Ca/P ratio to the expected stoichiometric value.

The milling conditions significantly affect the final product characteristics. Dry milling conditions are generally preferred over wet milling, as wet conditions can lead to reduced reaction rates and contamination from mill materials. The milling time typically ranges from 3 to 24 hours, with optimal conditions achieved at 4-6 hours of milling. The Ca/P ratio can be controlled by adjusting the milling time, with longer milling times resulting in higher β-TCP content.

The mechanochemical process offers several advantages over conventional synthesis methods. The reaction occurs at room temperature (~25°C), eliminating the need for high-temperature processing. The method produces nanocrystalline materials with particle sizes around 20 nm, which is advantageous for biomedical applications. Additionally, the process is environmentally friendly as it does not require solvents or produce harmful byproducts.

Milling media selection is crucial for successful mechanochemical synthesis. Zirconia (ZrO₂) balls and jars are commonly used due to their chemical inertness and high density, which provides efficient energy transfer. The ball-to-powder ratio and milling speed also influence the reaction kinetics and final product characteristics.

The mechanochemical method has been successfully applied to synthesize various calcium phosphate phases, including hydroxyapatite, β-tricalcium phosphate, and biphasic calcium phosphate with controlled HA/β-TCP ratios. The phase composition can be tailored by adjusting the milling parameters, precursor ratios, and post-milling heat treatment conditions.

Flame Spray Pyrolysis

Flame spray pyrolysis (FSP) represents a scalable and highly reproducible nanomanufacturing process for synthesizing calcium phosphate nanoparticles with tailored properties. This method offers unique advantages including continuous production, precise control over particle characteristics, and the ability to produce materials with high specific surface areas suitable for various applications.

The FSP process involves the combustion of liquid precursor solutions in a flame to produce nanoparticles through rapid nucleation and growth mechanisms. The typical setup consists of a precursor solution delivery system, a flame reactor, and a particle collection system. The precursor solution, containing calcium and phosphate sources dissolved in organic solvents, is injected into a high-temperature flame (1500-2000°C) where rapid evaporation, chemical reaction, and particle formation occur.

Common precursor systems for FSP synthesis of calcium phosphate include calcium acetate or calcium nitrate combined with triethyl phosphate or phosphoric acid derivatives. The precursor concentration significantly affects the final particle characteristics, with lower concentrations (0.025-0.1 M) producing smaller particles (20-50 nm) with higher specific surface areas (50-100 m²/g), while higher concentrations (0.1-0.2 M) result in larger particles (50-100 nm) with lower specific surface areas (20-50 m²/g).

The FSP process produces calcium phosphate nanoparticles with controlled crystallinity and morphology. The high-temperature flame environment promotes rapid nucleation and growth, resulting in particles with fractal-like agglomerated structures. The degree of crystallinity can be controlled by adjusting the flame temperature and residence time, with higher temperatures promoting more crystalline phases.

One of the key advantages of FSP is the ability to produce materials with exceptionally high drug loading capacities. The fractal-like structure of flame-made nanoparticles provides a high surface area for drug physisorption, with loading values reaching 350 mg/g for proteins and up to 800 mg/g for peptides. This exceptional loading capacity makes FSP-produced calcium phosphate nanoparticles particularly attractive for drug delivery applications.

The FSP method has been successfully applied to synthesize various calcium phosphate phases, including amorphous calcium phosphate, hydroxyapatite, and tricalcium phosphate. The phase composition can be controlled by adjusting the precursor composition, flame conditions, and post-synthesis heat treatment.

Recent developments in FSP technology include the synthesis of doped calcium phosphate nanoparticles for specific applications. Magnesium-substituted calcium phosphate nanoparticles have been produced using continuous hydrothermal flow synthesis combined with FSP principles, resulting in materials with enhanced biological properties.

The scalability of FSP makes it particularly attractive for industrial applications. The continuous nature of the process allows for high production rates while maintaining consistent product quality and reproducibility. The method has been successfully demonstrated for the production of calcium phosphate nanoparticles for vaccine adjuvant applications, where the particles serve both as antigen delivery vehicles and immunostimulators.

Biosynthesis from Natural Sources

Eggshell-Derived Calcium Phosphate

Eggshell-derived calcium phosphate synthesis represents a sustainable and environmentally friendly approach that utilizes biowaste materials to produce high-quality calcium phosphate products. This method addresses both environmental concerns related to eggshell waste disposal and the need for cost-effective calcium phosphate synthesis routes.

Eggshells consist primarily of calcium carbonate (CaCO₃) in the form of calcite, typically containing 94-97% calcium carbonate by weight. The high calcium content and continuous availability of eggshells make them an ideal raw material for calcium phosphate synthesis. Additionally, eggshells contain trace elements such as magnesium, strontium, and sodium, which can enhance the biological properties of the resulting calcium phosphate materials.

The synthesis process typically involves several key steps: eggshell preparation, calcination, calcium extraction, and phosphate precipitation. The eggshell preparation involves thorough washing to remove organic membranes and contaminants, followed by crushing to obtain fine powder. The calcination step is performed at temperatures around 900°C for 2 hours, converting calcium carbonate to calcium oxide while removing organic impurities.

The calcium extraction process involves dissolving the calcined eggshell powder in water to form calcium hydroxide (Ca(OH)₂) solution. The chemical reaction can be represented as:

CaO + H₂O → Ca(OH)₂

The calcium hydroxide solution is then mixed with phosphate sources such as orthophosphoric acid (H₃PO₄) or diammonium hydrogen phosphate to initiate calcium phosphate precipitation. The reaction conditions, including pH, temperature, and Ca/P ratio, significantly influence the final phase composition.

The precipitation process can be conducted using various methods, including direct mixing, electrochemical precipitation, and hydrothermal treatment. Electrochemical precipitation involves the cathodic deposition of calcium phosphate on metal electrodes at potentials ranging from -2 to -4 V. The optimal conditions for particle formation occur at -2 to -3 V, while excessive voltages (-4 V) can disrupt particle adhesion due to hydrogen evolution.

The phase composition of eggshell-derived calcium phosphate can be controlled through post-synthesis heat treatment. Calcination at temperatures between 700-1100°C results in the formation of various phases including hydroxyapatite, β-tricalcium phosphate, and biphasic calcium phosphate, depending on the specific temperature and Ca/P ratio. Lower calcination temperatures (700-800°C) typically favor hydroxyapatite formation, while higher temperatures (900-1000°C) promote β-TCP formation.

The morphological characteristics of eggshell-derived calcium phosphate evolve with processing conditions. Uncalcined precipitates typically exhibit needle-like structures, which transform to more rounded, fluffy structures upon calcination at 1000°C. The particle size and surface area can be controlled through processing parameters such as pH, temperature, and calcination conditions.

Recent studies have demonstrated the successful synthesis of amorphous calcium phosphate from eggshells using hydrothermal methods. The amorphous phase offers unique advantages for biomedical applications due to its higher solubility and bioactivity compared to crystalline phases.

Other Biowaste Source Utilization

Beyond eggshells, various other biowaste materials have been successfully employed for calcium phosphate synthesis, contributing to sustainable materials processing and waste reduction. These alternative sources include seashells, animal bones, fish scales, corals, and other calcium-rich biological materials.

Seashells, particularly oyster shells and mussel shells, represent abundant sources of calcium carbonate for calcium phosphate synthesis [13]. The Macoma balthica seashells collected from Baltic Sea countries have been successfully utilized as calcium precursors for hydroxyapatite synthesis using sol-gel methods [13]. The thermal decomposition behavior of these seashells has been characterized, confirming the predominance of calcium carbonate and its suitability for calcium phosphate synthesis [13].

Corbicula shells have been employed for hydrothermal synthesis of calcium phosphate materials. The reaction between corbicula shells and orthophosphoric acid under hydrothermal conditions produces calcium hydrogen phosphate phases. The reaction kinetics differ significantly from those of commercial calcium carbonate, with corbicula shells requiring longer reaction times (over 3 hours at 120°C) compared to commercial calcium carbonate (1 hour at 120°C).

Animal bones, while traditionally used for calcium phosphate extraction, continue to be studied for improved processing methods. The advantage of bone-derived calcium phosphate lies in its natural composition, which closely resembles the mineral phase of human bone tissue. However, concerns regarding disease transmission and ethical considerations have led to increased interest in synthetic alternatives from other biowaste sources.

Golden apple snail shells have been investigated as calcium sources for mechanochemical synthesis of calcium phosphate. The calcined shells provide highly pure calcium carbonate (>99%) with minimal heavy metal content, making them suitable for biomedical applications. The mechanical activation of golden apple snail shell-derived calcium carbonate with dicalcium phosphate dihydrate produces hydroxyapatite with controlled phase composition.

The utilization of biowaste sources for calcium phosphate synthesis offers several advantages beyond environmental benefits. These materials often contain beneficial trace elements such as magnesium, strontium, and fluoride, which can enhance the biological properties of the resulting calcium phosphate materials. The presence of these elements can improve bone bonding ability, antibacterial properties, and biocompatibility.

Processing methods for biowaste-derived calcium phosphate synthesis have been optimized to maximize yield and product quality. The conversion yields typically range from 80-95% for the final calcium phosphate product, depending on the specific biowaste source and processing conditions. The methodologies developed for biowaste utilization support the concept of zero-waste operations and sustainable materials processing.

Recent developments include the synthesis of composite materials combining multiple biowaste sources. For example, combinations of eggshells with fish scales or seashells have been investigated to optimize the calcium and phosphorus content while maintaining the beneficial trace element composition. These composite approaches offer opportunities for tailoring the final product characteristics for specific applications.

The economic advantages of biowaste utilization are significant, with material costs reduced by up to 90% compared to synthetic precursors. This cost reduction, combined with the environmental benefits of waste utilization, makes biowaste-derived calcium phosphate synthesis an attractive alternative for large-scale production.

Physical Description

DryPowder; OtherSolid

A white, odourless powder which is stable in ai

Color/Form

White, crystalline powder

Two crystalline modifications are known, the high temperature alpha- and the low-temperature beta-form, transition temperature 110 °C.

Rhombohedral crystals /Whitlockite/

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

3.14 g/cu cm

Odor

Melting Point

1670 °C

UNII

Related CAS

21063-37-6 (monetite)

7757-93-9 (CaHPO4)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 479 of 533 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 54 of 533 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Therapeutic Uses

... /THIS/ ORALLY ADMIN CALCIUM ... /SALT/ CAN BE USED IN TREATMENT OF MILD & LATENT HYPOCALCEMIC TETANY & FOR MAINTENANCE THERAPY ... .

AN EXCELLENT SOURCE OF BOTH CALCIUM AND PHOSPHORUS USEFUL IN SUPPLEMENTING CALCIUM INTAKE, AS, FOR EXAMPLE, DURING PREGNANCY & LACTATION, OR AS SOURCE OF CALCIUM IN DISEASES OF CALCIUM DEFICIENCY.

Calcium replenisher

MEDICATION (VET): Has been used as a dietary supplement, and as an antacid.

MEDICATION (VET): GASTRIC ANTACID

Pharmacology

Calcium Phosphate is the calcium salt of phosphoric acid with widely used applications. This agent can be used as a countermeasure for exposure to strontium and radium radionuclides. Upon oral uptake, calcium phosphate competes for and blocks the absorption of radium (Ra-226) and strontium (Sr-90) in the gastrointestinal (GI) tract.

ATC Code

A12 - Mineral supplements

A12A - Calcium

A12AA - Calcium

A12AA01 - Calcium phosphate

Mechanism of Action

Pictograms

Irritant

Other CAS

10103-46-5

21063-37-6

Wikipedia

Drug Warnings

Ceramic implant materials, including tricalcium phosphate, are biocompatible and are currently being used to restore alveolar bone loss resulting from periodontal disease, endodontic infections, and residual alveolar ridge resorption. However, use of such a material in this case led to persistent infection and additional bone destruction. Thus, the use of a ceramic implant material to accelerate periapical bone repair is not recommended in areas where a chronic bacterial infection is present.

Use Classification

Agrochemicals -> Rodenticides

ACIDITY_REGULATOR; -> JECFA Functional Classes

Cosmetics -> Abrasive; Anticaking; Antiplaque; Buffering; Bulking; Opacifying; Oral care; Viscosity controlling

Methods of Manufacturing

... /ANIMAL/ BONES ARE CALCINED UNTIL WHITE, THEN GROUND & DIGESTED WITH HYDROCHLORIC ACID /OR SULFURIC ACID/... AFTER FILTRATION, SOLN IS TREATED EITHER WITH AMMONIA OR MORE GENERALLY WITH CALCIUM HYDROXIDE WHEREBY CALCIUM PHOSPHATE IS PPT. /TRIBASIC CALCIUM PHOSPHATE NF/

By interaction of solutions of calcium chloride & sodium triphosphate with excess of ammonia.

Commercial preparation from phosphate rock.

In production, hydroxyapitite, Ca5(PO4)3OH. is formed by the complete neutralization of phosphoric acid with slaked lime and subsequent filtration, drying, and grinding. The Ca/P ratio depends on the process conditions. Pure Ca3(PO4)2, can be obtained from hydroxyapitite by calcination above 900 °C.

General Manufacturing Information

Construction

Food, beverage, and tobacco product manufacturing

Paint and coating manufacturing

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Phosphoric acid, calcium salt (1:?): ACTIVE

Phosphoric acid, calcium salt (2:3): ACTIVE

... VARIABLE MIXT OF CALCIUM PHOSPHATES ... APPROX COMPOSITION 10CAO.3P2O5.H2O (1004.64). IT CONTAINS AN AMT OF PHOSPHATE (PO4) EQUIVALENT TO NOT LESS THAN 90.0% OF TRIBASIC CALCIUM PHOSPHATE ... CALCULATED ON THE IGNITED BASIS. /TRIBASIC CALCIUM PHOSPHATE, NATIONAL FORMULARY/

... CAN INACTIVATE METALLIC IONS, WHICH ARE CAPABLE OF INTERFERING WITH NECESSARY FOOD-PROCESSING REACTIONS ... /INACTIVATION IS/ EITHER BY PPTN & REMOVING THEM FROM INTERFERENCE WITH DESIRED FOOD-PROCESSING REACTIONS OR BY COMPLEXING & MAINTAINING THEM IN SOL, BOUND STATE. /PHOSPHATES/

Occurs in nature as the minerals: oxydapatit, voelicherite, whitlockite.

Commercial tricalcium phosphate consists mainly of hydroxyapitite, Ca5(PO4)3OH.

Stability Shelf Life

Dates

magnesium homeostasis. Clin J Am Soc Nephrol. 2015 Jul 7;10(7):1257-72. doi:

10.2215/CJN.09750913. Epub 2014 Oct 6. Review. Erratum in: Clin J Am Soc Nephrol.

2015 Oct 7;10(10):1886-7. PubMed PMID: 25287933; PubMed Central PMCID:

PMC4491294.

2: Reema SD, Lahiri PK, Roy SS. Review of casein phosphopeptides-amorphous

calcium phosphate. Chin J Dent Res. 2014;17(1):7-14. Review. PubMed PMID:

25028684.

3: Kwon M, Firestein BL. DNA transfection: calcium phosphate method. Methods Mol

Biol. 2013;1018:107-10. doi: 10.1007/978-1-62703-444-9_10. PubMed PMID: 23681621.

4: Allgrove J. Physiology of Calcium, Phosphate, Magnesium and Vitamin D. Endocr

Dev. 2015;28:7-32. doi: 10.1159/000380990. Epub 2015 Jun 12. Review. PubMed PMID:

26138833.

5: Champion E. Sintering of calcium phosphate bioceramics. Acta Biomater. 2013

Apr;9(4):5855-75. doi: 10.1016/j.actbio.2012.11.029. Epub 2012 Dec 2. Review.

PubMed PMID: 23212081.

6: Vasconcellos LA, dos Santos LA. Calcium phosphate cement scaffolds with PLGA

fibers. Mater Sci Eng C Mater Biol Appl. 2013 Apr 1;33(3):1032-40. doi:

10.1016/j.msec.2012.10.019. Epub 2012 Nov 10. PubMed PMID: 23827539.

7: He K, Xiao GY, Xu WH, Zhu RF, Lu YP. Ultrasonic enhancing amorphization during

synthesis of calcium phosphate. Ultrason Sonochem. 2014 Mar;21(2):499-504. doi:

10.1016/j.ultsonch.2013.08.011. Epub 2013 Aug 28. PubMed PMID: 24035140.